molecular formula C19H14I2N2O2 B11535130 N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11535130
M. Wt: 556.1 g/mol
InChI Key: YPHZFGBFWOPGNS-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound characterized by the presence of iodine atoms, a naphthalene ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 4-hydroxy-3,5-diiodobenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or the removal of iodine atoms.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
  • N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
  • N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(phenyl)acetohydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to the presence of both iodine atoms and a naphthalene ring, which confer distinct chemical and physical properties

Properties

Molecular Formula

C19H14I2N2O2

Molecular Weight

556.1 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H14I2N2O2/c20-16-8-12(9-17(21)19(16)25)11-22-23-18(24)10-14-6-3-5-13-4-1-2-7-15(13)14/h1-9,11,25H,10H2,(H,23,24)/b22-11+

InChI Key

YPHZFGBFWOPGNS-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=C(C(=C3)I)O)I

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=C(C(=C3)I)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.